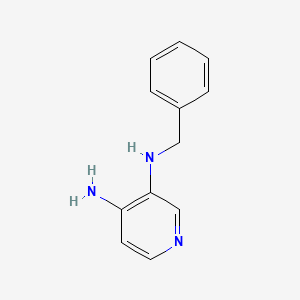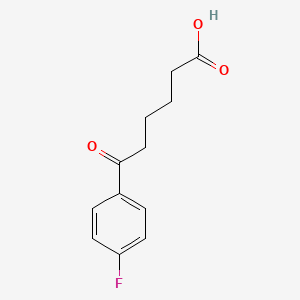
5-(4-Bromophenyl)-1-methyl-1H-pyrazole
概要
説明
5-(4-Bromophenyl)-1-methyl-1H-pyrazole, commonly referred to as 5-BMP, is an organic compound with a unique chemical structure. It is a derivative of pyrazole, a five-membered heterocyclic compound consisting of two nitrogen atoms and three carbon atoms. 5-BMP is an aromatic compound, meaning it contains one or more benzene rings with delocalized electrons. 5-BMP is a relatively new compound, first synthesized in 2011. It has proven to have a wide range of applications in scientific research, from drug synthesis to biochemistry.
科学的研究の応用
Antiproliferative Agents in Cancer Treatment
A significant application of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole derivatives is in the development of antiproliferative agents for cancer treatment. One study synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including a compound with a structure closely related to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. These compounds exhibited cytotoxic effects against breast cancer and leukemic cells, suggesting their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
Nonlinear Optical Studies
Another application is in the field of nonlinear optical studies. A related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrated significant nonlinear optical properties. This suggests that similar compounds, including 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, could potentially be used in the development of materials for optical applications (Ö. Tamer et al., 2016).
Fluorescence and Spectroscopy
5-(4-Bromophenyl)-1-methyl-1H-pyrazole derivatives have been studied for their fluorescence properties. Compounds closely related to this chemical showed emission in the blue region of the visible spectrum, indicating potential applications in fluorescent probes and sensors (Ibrahim et al., 2016).
Antimicrobial Activity
Certain pyrazole derivatives, including those structurally related to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, have shown promising antimicrobial properties. These compounds have been effective against pathogenic yeast and mould, suggesting their potential in developing new therapeutic agents (Farag et al., 2008).
Protein Kinase Inhibition
5-Methyl-4-phenyl-1H-pyrazole, a compound related to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, was identified as an inhibitor of protein kinase B, a crucial target in cancer therapy. This suggests that similar compounds could be used in developing novel cancer therapeutics (Saxty et al., 2007).
特性
IUPAC Name |
5-(4-bromophenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDEENQBMSJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503287 | |
| Record name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |
CAS RN |
73387-52-7 | |
| Record name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73387-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


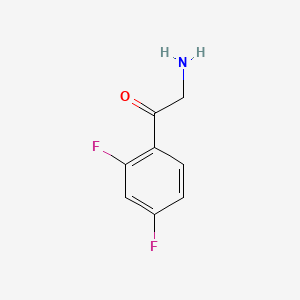
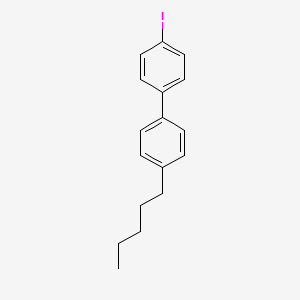
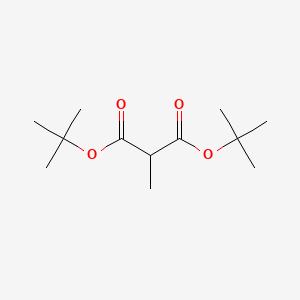
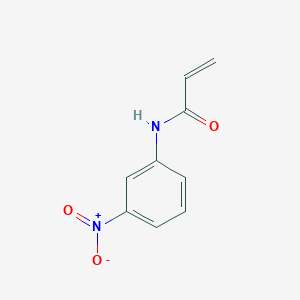
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
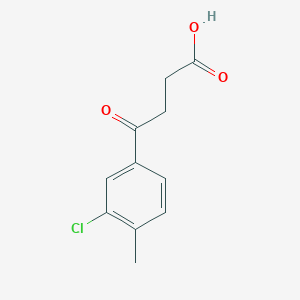
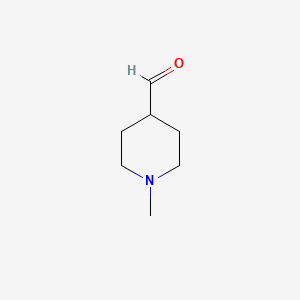
![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)
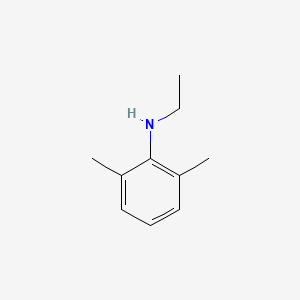
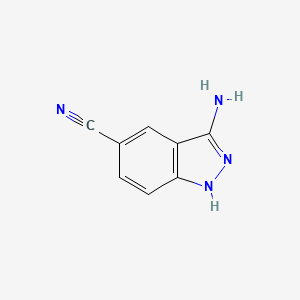
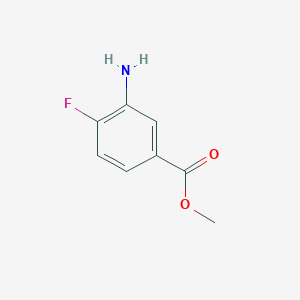
![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)
